molecular formula C10H15Cl2F2N3 B2786979 3,5-Difluoro-4-piperazin-1-ylaniline;dihydrochloride CAS No. 2490432-67-0

3,5-Difluoro-4-piperazin-1-ylaniline;dihydrochloride

Cat. No.: B2786979
CAS No.: 2490432-67-0
M. Wt: 286.15
InChI Key: UJSGYLYEQRYTEE-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride is a chemical compound with the molecular formula C10H13F2N3·2HCl. It is characterized by the presence of two fluorine atoms, a piperazine ring, and an aniline group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride typically involves the following steps:

  • Nitration: The starting material, 3,5-difluoroaniline, undergoes nitration to introduce a nitro group, resulting in 3,5-difluoro-4-nitroaniline.

  • Reduction: The nitro group is then reduced to an amine group, forming 3,5-difluoro-4-aminobenzene.

  • Piperazine Addition: The amine group is reacted with piperazine to form 3,5-difluoro-4-(piperazin-1-yl)aniline.

  • Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The compound can be reduced to form different amines or amides.

  • Substitution: The fluorine atoms and the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro compounds.

  • Reduction Products: Different amines, amides.

  • Substitution Products: Substituted piperazines, fluorinated anilines.

Scientific Research Applications

3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride is widely used in scientific research due to its unique chemical structure and properties. Some of its applications include:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride is unique due to its specific combination of fluorine atoms and the piperazine ring. Similar compounds include:

  • 4-(Piperazin-1-yl)aniline: Lacks the fluorine atoms, resulting in different chemical properties.

  • 3,5-Difluoroaniline: Does not contain the piperazine ring, leading to different reactivity and applications.

  • 4-Amino-3,5-difluorobenzene: Similar structure but without the piperazine group.

These compounds have distinct chemical and biological properties, making 3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride unique in its applications and reactivity.

Properties

IUPAC Name

3,5-difluoro-4-piperazin-1-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3.2ClH/c11-8-5-7(13)6-9(12)10(8)15-3-1-14-2-4-15;;/h5-6,14H,1-4,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSGYLYEQRYTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2F)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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